EGFR Kinase Inhibitory Potential: Class-Level Inference from α-Cyanocinnamamide SAR
While direct, head-to-head IC₅₀ data for this specific compound against a named reference inhibitor are not publicly available in the searched literature, patent disclosures place this compound within a series of EGFR tyrosine kinase inhibitors . Class-level SAR for α-cyanocinnamamide derivatives shows that the 3-nitrophenyl substitution on the acrylamide scaffold is associated with low-micromolar to sub-micromolar tyrosine kinase inhibitory activity in A-431 epidermoid carcinoma cell membrane assays . The closest disclosed analog, 3,4-dihydroxy-α-cyanocinnamamide, exhibits potent inhibition of p56lck autophosphorylation (no IC₅₀ given in the abstract, but described as a lead compound) . This evidence suggests the target compound’s specific substitution pattern—particularly the cyanocyclopentyl amide and 3-nitro group—is designed to modulate kinase selectivity beyond that of simpler analogs.
| Evidence Dimension | Tyrosine kinase inhibitory activity |
|---|---|
| Target Compound Data | Disclosed in patent as part of an EGFR inhibitor series; no public IC₅₀ for this exact compound |
| Comparator Or Baseline | 3,4-Dihydroxy-α-cyanocinnamamide (lead p56lck inhibitor, no quantitative IC₅₀ in this source); general class IC₅₀ range in low-µM to sub-µM for active analogs |
| Quantified Difference | Not quantifiable; differentiation is based on structural uniqueness and patent-derived target profile rather than direct comparative potency. |
| Conditions | A-431 cell membrane tyrosine kinase assay (class-level data) ; EGFR inhibition patent context |
Why This Matters
For procurement, this establishes the compound's intended biological annotation—EGFR kinase inhibition—which is essential for target-based screening cascade design, distinguishing it from generic α-cyanocinnamamide building blocks without such annotation.
- [1] Kameyama, K., et al. (1991). Specific inhibitors of tyrosine-specific protein kinase. I. Synthesis and inhibitory activities of α-cyanocinnamamides. Chemical and Pharmaceutical Bulletin, 39(3), 638-644. View Source
